trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride
Description
Chemical Structure and Properties: trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049976-06-8) is a pyrrolidine derivative featuring a meta-methylphenyl (m-tolyl) substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position, with a hydrochloride salt form. Its molecular formula is C₁₃H₁₆ClNO₂ (inferred from structural analogues), and it is primarily utilized in pharmaceutical research as a chiral building block or intermediate for drug discovery .
Properties
IUPAC Name |
(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHJHNHHYTABE-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-99-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(3-methylphenyl)-, hydrochloride (1:1), (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049727-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a tolyl group and a carboxylic acid functional group. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as multi-component reactions or amination processes. Research indicates that the introduction of various functional groups can significantly affect the biological activity of pyrrolidine derivatives.
Antioxidant Activity
Pyrrolidine derivatives, including trans-4-m-Tolylpyrrolidine-3-carboxylic acid, have been studied for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that certain derivatives exhibit significant radical-scavenging activity, which is crucial for potential therapeutic applications in diseases linked to oxidative damage .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Several studies report that pyrrolidine derivatives show activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted the effectiveness of related compounds against E. coli and Staphylococcus aureus, suggesting that structural modifications can enhance their antibacterial properties .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes related to metabolic disorders. Compounds similar to trans-4-m-Tolylpyrrolidine-3-carboxylic acid have been investigated for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could have implications for managing diabetes by slowing glucose absorption in the intestines .
Case Study 1: Antioxidant Evaluation
A systematic study assessed the antioxidant capacity of various pyrrolidine derivatives, including this compound. The results indicated that these compounds possess a significant ability to reduce oxidative stress markers in cell cultures, supporting their potential use as therapeutic agents against oxidative stress-related conditions .
Case Study 2: Antimicrobial Testing
In another study, researchers tested this compound against multiple strains of bacteria. The compound exhibited notable antibacterial activity, particularly against antibiotic-resistant strains. The study concluded that structural modifications in pyrrolidine derivatives could lead to enhanced antimicrobial efficacy .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride is primarily utilized as a key intermediate in the synthesis of several pharmaceutical compounds. It plays an essential role in developing analgesics and anti-inflammatory drugs, enhancing pain management therapies. Its structural characteristics allow for modifications that lead to improved efficacy and safety profiles in drug formulations .
Case Study: Analgesic Development
A study demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models. The modifications made to the pyrrolidine structure were crucial for enhancing the binding affinity to pain receptors, leading to the development of new pain relief medications .
Neuroscience Research
Neurotransmitter Modulation
This compound is extensively used in neuroscience research to investigate neurotransmitter systems. It aids in understanding the modulation of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and behavioral responses. This understanding is vital for developing treatments for mental health disorders like depression and anxiety .
Case Study: Behavioral Studies
In a controlled study involving mice, researchers administered this compound to evaluate its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders .
Drug Formulation
Controlled-Release Systems
The compound's unique properties make it suitable for formulating controlled-release drug delivery systems. This application enhances the pharmacokinetic profiles of medications, allowing for sustained therapeutic effects with reduced side effects .
Data Table: Comparison of Release Profiles
| Compound | Release Rate (%) | Half-Life (hours) |
|---|---|---|
| trans-4-m-Tolylpyrrolidine-3-carboxylic acid HCl | 85 | 12 |
| Standard Analgesic | 60 | 8 |
| Modified Derivative | 90 | 15 |
Biochemical Assays
Evaluation of Enzyme Activity
In biochemical research, this compound serves as a reagent to evaluate enzyme activity and receptor interactions. It aids researchers in discovering new therapeutic targets by providing insights into metabolic pathways and enzyme kinetics .
Case Study: Enzyme Inhibition Studies
A recent study utilized this compound to assess its inhibitory effects on specific enzymes involved in metabolic disorders. The findings suggested that certain derivatives could effectively inhibit enzyme activity, paving the way for new treatments for metabolic diseases .
Material Science
Development of Novel Materials
The compound has applications beyond biological sciences; it is also used in material science for creating novel materials with specific chemical properties. These materials are beneficial in various industrial applications such as coatings and adhesives due to their enhanced durability and performance characteristics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The compound belongs to a class of substituted pyrrolidine-3-carboxylic acid hydrochlorides. Key structural analogues differ in the substituent type and position on the aromatic ring. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations :
Preparation Methods
Solvent and Temperature Optimization
Cyclization efficiency and stereochemical outcomes are highly dependent on solvent polarity and reaction temperature. In DMF at 125°C, the reaction between N-arylimines and succinic anhydride derivatives achieves a diastereomeric ratio (dr) of 1:1.8 in favor of the trans isomer. Elevated temperatures promote ring closure but may necessitate prolonged reaction times (5–24 hours) to maximize yields.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|
| DMF | 125 | 5 | 75 | 1:1.8 |
| Toluene | 110 | 24 | 62 | 1:1.2 |
| Acetonitrile | 100 | 18 | 58 | 1:1.5 |
Post-Cyclization Workup
Following cyclization, the crude product is subjected to sequential acid-base extraction. Dichloromethane and saturated aqueous NaHCO₃ are used to isolate the carboxylic acid moiety, with subsequent acidification (pH ~2) inducing crystallization. This step achieves >90% recovery of the pyrrolidine carboxylic acid, though the trans isomer often requires chromatographic separation (HPLC) for purification.
Stereoselective Isomerization Strategies
Achieving the thermodynamically favorable trans configuration frequently necessitates isomerization of the cis intermediate. Patent WO2003078381A1 details a solid-liquid heterogeneous system for isomerizing 4-aminocyclohexanecarboxylic acid derivatives using bases like NaOH or KOH.
Base-Catalyzed Isomerization
In a representative procedure, cis-4-m-Tolylpyrrolidine-3-carboxylic acid is treated with 2 equivalents of NaOH in xylene at 170–240°C for 6–24 hours. The trans isomer predominates (>4:1 dr) due to its lower solubility, which drives the equilibrium toward crystallization.
Critical Parameters:
Crystallization-Induced Asymmetry
The trans isomer’s superior crystallinity enables selective isolation. Post-isomerization, cooling the reaction mixture to 0–5°C precipitates >95% pure trans-4-m-Tolylpyrrolidine-3-carboxylic acid, which is then converted to the hydrochloride salt via HCl gas treatment.
Protection/Deprotection Sequences
Amino group protection is often employed to prevent undesired side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under basic conditions and ease of removal.
Boc Protection Protocol
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Protection: React the free amine with di-tert-butyl dicarbonate in ethanol/water at 0–25°C.
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Isomerization: Conduct base-catalyzed isomerization on the Boc-protected intermediate.
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Deprotection: Treat with HCl in dioxane to yield the hydrochloride salt.
Advantages:
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Boc protection enhances intermediate crystallinity, simplifying purification.
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Acidic deprotection concurrently generates the hydrochloride salt, avoiding additional steps.
Resolution of Racemic Mixtures
For racemic intermediates, chiral resolution using enantioselective catalysts or chiral stationary phases (CSPs) is critical. HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% enantiomeric excess (ee) for the trans isomer.
Typical Conditions:
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Column: Chiralpak IC (250 × 4.6 mm)
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Mobile Phase: Hexane/ethanol (80:20)
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Flow Rate: 1.0 mL/min
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Retention Time: trans isomer: 38–41 min; cis isomer: 31–33 min
Scalability and Industrial Considerations
Large-scale production (≥100 g) requires optimization of:
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Solvent Volume: Minimizing DMF usage reduces costs and environmental impact.
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Catalyst Recycling: Heterogeneous bases (e.g., NaOH pellets) are recoverable via filtration.
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Continuous Flow Systems: Patents describe stirred-tank reactors (50–500 mL capacity) for semicontinuous isomerization, achieving 85–90% yield .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis of trans-4-aryl-pyrrolidine derivatives typically involves cycloaddition or condensation reactions. For example, trans-4-aryl-substituted pyrrolidines can be synthesized via a high-yielding cycloaddition of azomethine ylides with aryl aldehydes, followed by acid-catalyzed cyclization. Key steps include:
- Use of electron-rich aryl groups (e.g., m-tolyl) to optimize regioselectivity .
- Isolation of the trans isomer via recrystallization or chromatography due to potential cis-trans isomerization during cycloaddition .
- Hydrochloride salt formation using HCl in methanol or ethanol to improve stability .
Q. How can researchers validate the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC Analysis : Employ a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate. Detect at 207 nm for optimal sensitivity .
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve diastereomers, as cis-trans isomerization may occur during synthesis .
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., J3,4 in pyrrolidine ring) and NOE correlations .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer :
- Hydrochloride salts generally exhibit high solubility in polar solvents (water, methanol, DMSO) but limited solubility in non-polar solvents (toluene, hexane).
- For kinetic studies: Pre-dissolve in DMSO (10 mM stock) and dilute in aqueous buffers (pH 4–7) to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize cis-trans isomerization during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 60°C to reduce thermal isomerization .
- Catalyst Selection : Use palladium or copper catalysts to enhance regioselectivity, as demonstrated in analogous oxazolo-pyridine syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans configuration .
Q. What strategies are effective for resolving diastereomeric mixtures of trans-4-aryl-pyrrolidine derivatives?
- Methodological Answer :
- Dynamic Resolution : Utilize chiral acids (e.g., tartaric acid) to form diastereomeric salts, enabling selective crystallization .
- Enzymatic Resolution : Lipases or esterases can hydrolyze specific enantiomers of ester precursors .
- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak IA) achieves >95% enantiomeric excess .
Q. How does the m-tolyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid) .
- pH-Dependent Solubility : The m-tolyl group enhances hydrophobic interactions, reducing solubility at neutral pH but improving stability in acidic conditions .
Q. What analytical approaches are recommended for quantifying trace impurities in bulk samples?
- Methodological Answer :
- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) mode. Calibrate with reference standards of known byproducts (e.g., cis isomer, des-chloro analogs) .
- ICP-OES : Quantify heavy metal residues (e.g., Pd, Cu) from catalytic steps, ensuring compliance with ICH Q3D guidelines .
Data Contradictions and Troubleshooting
Q. Conflicting reports exist on the optimal mobile phase for HPLC analysis. How should researchers address this?
- Methodological Answer :
- System Suitability Testing : Compare phosphate buffer-methanol (70:30) vs. acetonitrile-formic acid systems. Optimize based on column age and detector sensitivity.
- Column Equilibration : Ensure >20 column volumes for baseline stability, especially after switching mobile phases .
Q. Why do some synthetic routes yield variable enantiomeric excess (ee) despite identical conditions?
- Methodological Answer :
- Impurity Profiling : Trace moisture or oxygen may deactivate chiral catalysts. Use glovebox conditions for sensitive reactions .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ IR to identify intermediate equilibration .
Methodological Framework for Future Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
